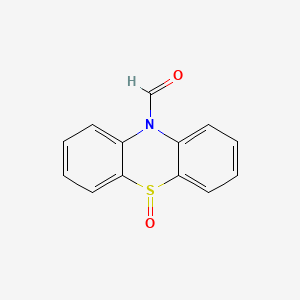
10H-Phenothiazine-10-carboxaldehyde, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxaldehyde, 5-oxide is a chemical compound with the molecular formula C12H9NOS It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 10H-Phenothiazine-10-carboxaldehyde, 5-oxide can be achieved through several synthetic routes. One common method involves the oxidation of 10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
10H-Phenothiazine-10-carboxaldehyde, 5-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of phenothiazine derivatives with different oxidation states.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of phenothiazine derivatives with modified functional groups.
Scientific Research Applications
10H-Phenothiazine-10-carboxaldehyde, 5-oxide has a wide range of scientific research applications due to its unique chemical properties. Some of the key areas of application include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe or dye. Its unique electronic properties allow it to be used in imaging and diagnostic applications.
Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential therapeutic effects. They are studied for their antimicrobial, antipsychotic, and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its ability to participate in redox reactions makes it valuable in the field of energy storage and conversion.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxaldehyde, 5-oxide involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. Its ability to form stable radicals and undergo reversible oxidation-reduction cycles is key to its biological and chemical effects .
In biological systems, the compound may interact with cellular membranes, proteins, and nucleic acids, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
10H-Phenothiazine-10-carboxaldehyde, 5-oxide can be compared with other similar compounds, such as:
Phenothiazine: The parent compound, which lacks the carboxaldehyde and oxide functional groups. Phenothiazine is widely used in the synthesis of various derivatives with different chemical and biological properties.
10H-Phenothiazine-5-oxide: A closely related compound that lacks the carboxaldehyde group. This compound shares many of the same chemical properties but may have different reactivity and applications.
10H-Phenothiazine-3-carboxaldehyde: Another derivative with a carboxaldehyde group at a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
99542-91-3 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
5-oxophenothiazine-10-carbaldehyde |
InChI |
InChI=1S/C13H9NO2S/c15-9-14-10-5-1-3-7-12(10)17(16)13-8-4-2-6-11(13)14/h1-9H |
InChI Key |
LXJDVLQZIOVXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



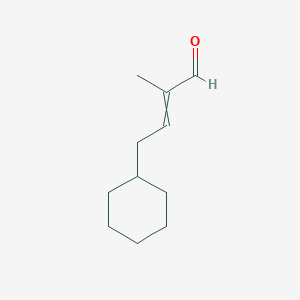
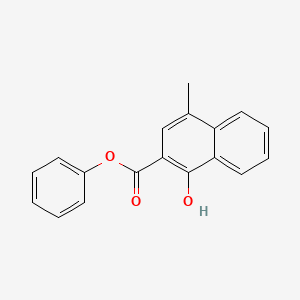
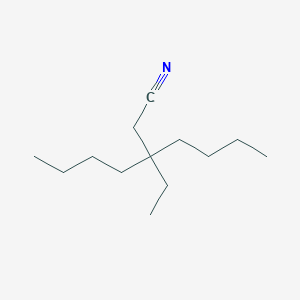
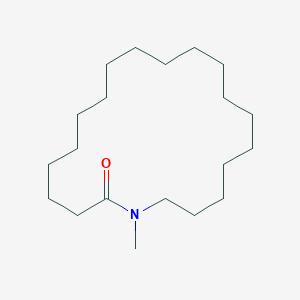
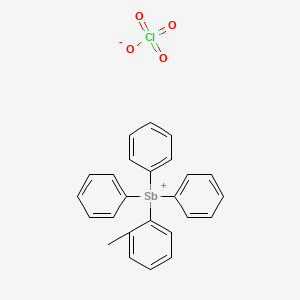
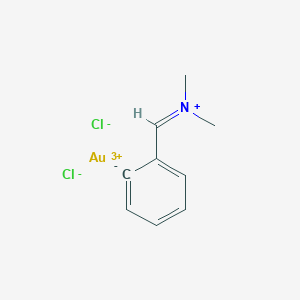
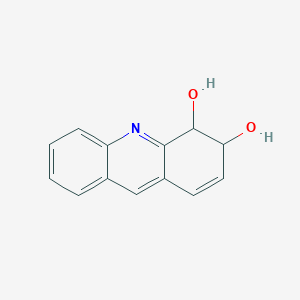

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
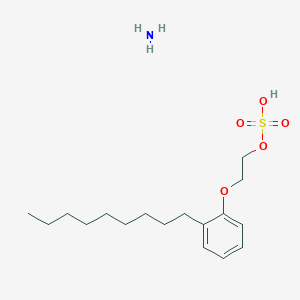

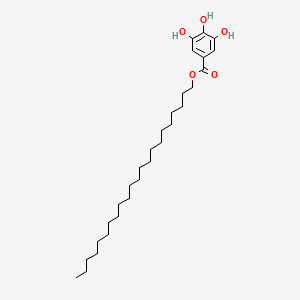
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
